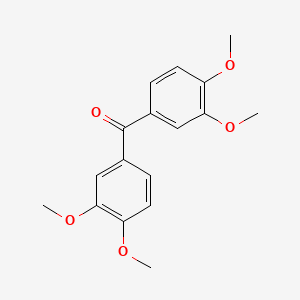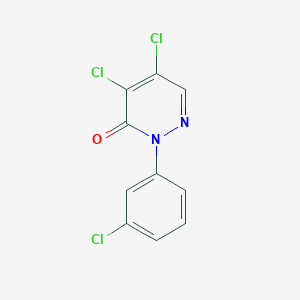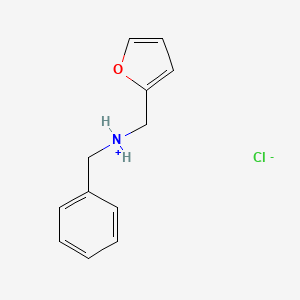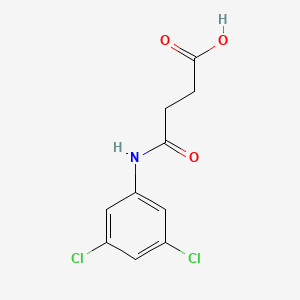
N-(3,5-二氯苯基)-琥珀酰胺
描述
N-(3,5-Dichlorophenyl)-succinamide is a useful research compound. Its molecular formula is C10H9Cl2NO3 and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-Dichlorophenyl)-succinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-Dichlorophenyl)-succinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肾毒性研究
- 急性肾毒性诱导: N-(3,5-二氯苯基)-琥珀酰胺因其诱发急性肾毒性的潜力而受到研究。在 Fischer 344 大鼠中,发现它的代谢物,特别是 N-(3,5-二氯苯基)-3-羟基琥珀酰胺酸,是有效的肾毒性物质,促成了母体化合物诱发的肾病 (Rankin 等人,1989).
- 代谢激活和肾毒性: N-(3,5-二氯苯基)-琥珀酰胺在大鼠中的代谢与肾毒性有关。涉及分离的大鼠肝细胞的研究表明,肝脏生物转化参与了该化合物的代谢激活,从而导致肾毒性 (Nyarko 和 Harvison,1995).
代谢和处置研究
- 体内代谢和处置: 研究探索了 N-(3,5-二氯苯基)-琥珀酰胺在 Fischer 344 大鼠中的体内代谢和处置。该研究发现,某些血液参数的剂量依赖性增加与氧化代谢之间存在相关性,表明快速代谢是早期肾毒性发生的一个因素 (Griffin 和 Harvison,1998).
结构修饰研究
- 结构修饰的影响: 研究了结构修饰对 N-(3,5-二氯苯基)-琥珀酰胺肾毒性潜力的影响。发现对琥珀酰亚胺环的修饰显着降低了其肾毒性潜力,表明完整的琥珀酰亚胺环对于急性毒性至关重要 (Yang 等人,1985).
其他相关研究
- 生物转化在毒性中的作用: 另一个研究方面涉及了解生物转化如何影响 N-(3,5-二氯苯基)-琥珀酰胺诱发的急性肾毒性。已经证明,急性暴露后,它会产生以各种肾功能障碍为特征的肾毒性 (Rankin 等人,1989).
- 毒性的性别差异: 研究还注意到 N-(3,5-二氯苯基)-琥珀酰胺的代谢物在 Fischer 344 大鼠中诱发的肾毒性存在性别差异,雌性大鼠对肾毒性的敏感性更高 (Hong 等人,1998).
未来方向
While specific future directions for “N-(3,5-Dichlorophenyl)-succinimide” were not found, a related compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, was studied for its potential use in boosting existing treatments for mycobacterial infections . This suggests that “N-(3,5-Dichlorophenyl)-succinimide” and related compounds could be further explored for their potential therapeutic applications.
作用机制
Mode of Action
The compound interacts with its targets primarily through oxidation processes . The succinimide ring in the compound undergoes oxidation, yielding nephrotoxic metabolites such as N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and its hydrolysis product N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA) . These metabolites can interact with various biological molecules, potentially altering their function and leading to various downstream effects .
Biochemical Pathways
It is known that the compound’s metabolites, such as 2-ndhsa, can be involved in various biochemical reactions . These reactions can potentially affect a wide range of pathways, leading to diverse downstream effects .
Pharmacokinetics
The pharmacokinetics of N-(3,5-Dichlorophenyl)-succinamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized in the body, with oxidation of the succinimide ring being a key step . This process yields various metabolites, including 2-NDHSA . The compound and its metabolites are then excreted from the body .
Result of Action
The molecular and cellular effects of N-(3,5-Dichlorophenyl)-succinamide’s action are complex and can vary depending on the specific context. It is known that the compound’s metabolites can induce nephrotoxicity . This suggests that the compound’s action can have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3,5-Dichlorophenyl)-succinamide. For example, the compound’s action can be influenced by the presence of other substances in the environment . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
N-(3,5-Dichlorophenyl)-succinamide interacts with various enzymes, proteins, and other biomolecules. It has been reported to have a significant effect on Mycobacterium tuberculosis energetics
Cellular Effects
The effects of N-(3,5-Dichlorophenyl)-succinamide on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound are still being explored.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3,5-Dichlorophenyl)-succinamide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N-(3,5-Dichlorophenyl)-succinamide can vary with different dosages in animal models. Studies have shown that this compound can cause tubular necrosis following acute exposure
Metabolic Pathways
N-(3,5-Dichlorophenyl)-succinamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched.
Subcellular Localization
The subcellular localization of N-(3,5-Dichlorophenyl)-succinamide and its effects on activity or function are areas of active research. It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
属性
IUPAC Name |
4-(3,5-dichloroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPXGYDZXXJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201305 | |
| Record name | N-(3,5-Dichlorophenyl)-succinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53219-95-7 | |
| Record name | N-(3,5-Dichlorophenyl)-succinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053219957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dichlorophenyl)-succinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B3032722.png)
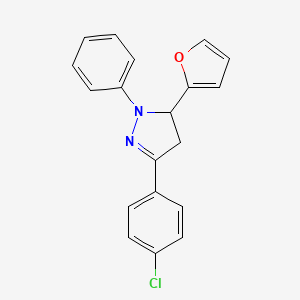


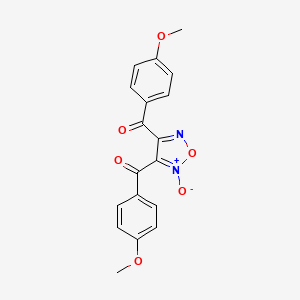
![2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B3032730.png)


